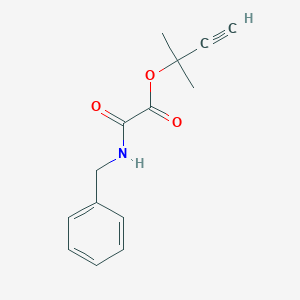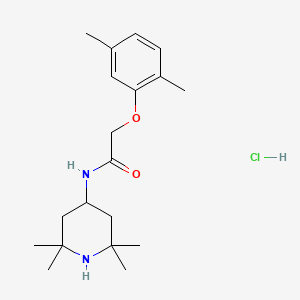![molecular formula C20H30N2O6 B3973848 4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973848.png)
4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate
説明
4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate, also known as EMD-386088, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
作用機序
4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates these receptors in the brain. This leads to an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This compound also has an affinity for other receptors, including the serotonin 5-HT2A receptor and the adrenergic α1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. These include an increase in locomotor activity, a decrease in pain sensitivity, and a reduction in inflammation. This compound has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using 4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate in lab experiments is its selectivity for dopamine D1 receptors, which allows for more specific investigations into the role of these receptors in various physiological and pathological processes. However, one limitation is that this compound has a relatively short half-life in the body, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate. One area of interest is its potential as a treatment for neuropsychiatric disorders, such as schizophrenia and depression. Another area of interest is its role in modulating the immune system, which may have implications for the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
科学的研究の応用
4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In pharmacology, this compound has been investigated for its potential as an analgesic, antipsychotic, and anti-inflammatory agent. In toxicology, this compound has been studied for its effects on liver function and metabolism.
特性
IUPAC Name |
4-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-2-22-18-5-3-16(4-6-18)15-19-9-7-17(8-10-19)20-11-13-21-14-12-20;3-1(4)2(5)6/h3-6,17H,2,7-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCQVAPEDIPCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3973773.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3973780.png)


![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine hydrochloride](/img/structure/B3973823.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973825.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973831.png)
![N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3973833.png)
![{4-[3-(acetyloxy)phenyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3973838.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbutanamide](/img/structure/B3973841.png)

![1-(2-fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973849.png)